
N-(2-Chlorobenzylidene)-2,4-xylidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorobenzylidene)-2,4-xylidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzylidene)-2,4-xylidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,4-xylidine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
N-(2-Chlorobenzylidene)-2,4-xylidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine and aldehyde .
科学的研究の応用
N-(2-Chlorobenzylidene)-2,4-xylidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-Chlorobenzylidene)-2,4-xylidine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .
類似化合物との比較
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- N-(2-Chlorobenzylidene)-4-cyanoaniline
Uniqueness
N-(2-Chlorobenzylidene)-2,4-xylidine is unique due to its specific structural features, such as the presence of both a chlorobenzylidene and a xylidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
82821-34-9 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
InChIキー |
HLXNFIRFPSRRFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)

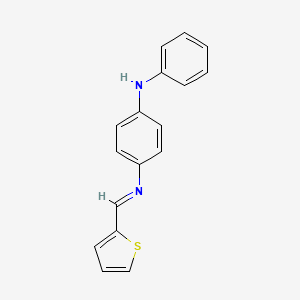
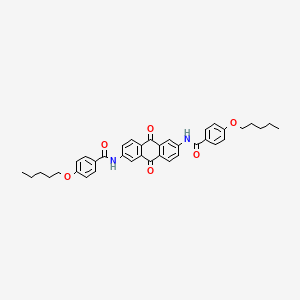
![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)
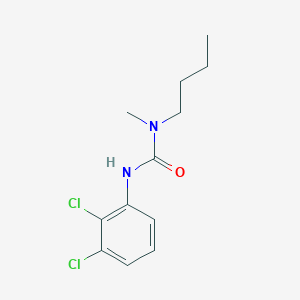

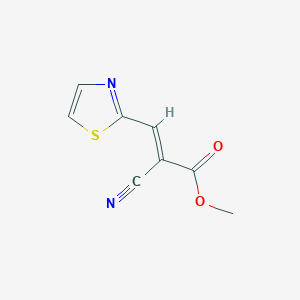
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

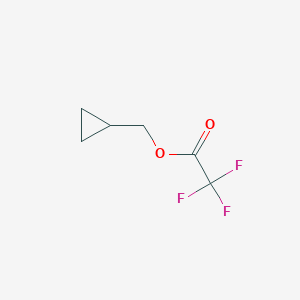
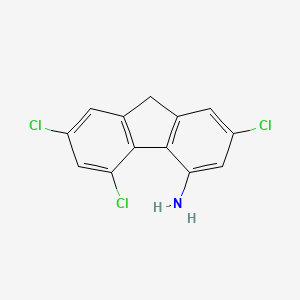
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
